6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline

Description

Systematic IUPAC Nomenclature and CAS Registry Number

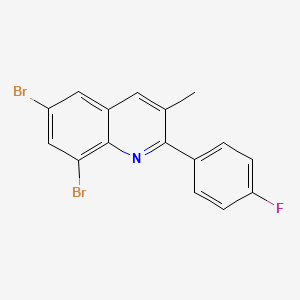

6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline represents the systematic IUPAC name for this compound, adhering to the hierarchical prioritization of functional groups and substituents. The quinoline core is numbered to assign the lowest possible numbers to substituents. The 4-fluorophenyl group occupies position 2, a methyl group is at position 3, and bromine atoms are at positions 6 and 8. This numbering ensures consistency with IUPAC rules for polycyclic systems.

The CAS registry number 865659-05-8 uniquely identifies this compound in chemical databases and literature. Its molecular formula is C₁₆H₁₀Br₂FN , with a molecular weight of 395.06 g/mol (calculated from atomic masses: C=12.01, H=1.01, Br=79.90, F=19.00, N=14.01).

| Property | Value |

|---|---|

| IUPAC Name | 6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline |

| CAS Registry Number | 865659-05-8 |

| Molecular Formula | C₁₆H₁₀Br₂FN |

| Molecular Weight | 395.06 g/mol |

| SMILES | CC1=CC2=CC(Br)=CC(Br)=C2N=C1C3=CC=C(F)C=C3 |

Structural Isomerism and Positional Specificity of Substituents

The compound exhibits no structural isomerism due to the fixed positions of substituents on the quinoline ring. The 4-fluorophenyl group is anchored at position 2, the methyl group at position 3, and bromine atoms at positions 6 and 8. This specificity arises from the electronic and steric preferences of the quinoline scaffold, which directs substituents to meta and para positions relative to the nitrogen atom.

Key Structural Features

- Quinoline Core : A bicyclic aromatic system with a nitrogen atom in the pyridine ring.

- Substituent Positions :

- Position 2 : 4-Fluorophenyl group (electron-withdrawing, aromatic).

- Position 3 : Methyl group (electron-donating, steric).

- Positions 6 and 8 : Bromine atoms (electronegative, halogenation sites).

The absence of tautomerism is attributed to the stability of the aromatic system, which precludes proton transfer between the quinoline nitrogen and adjacent carbons.

Comparative Analysis with Related Quinoline Derivatives

The chemical properties and reactivity of 6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline can be contextualized by comparing it to structurally similar quinoline derivatives.

Impact of Substituents

- Methyl Group (Position 3) :

- Increases steric bulk, potentially hindering electrophilic substitution at adjacent positions.

- Donates electron density via inductive effects, slightly altering the electronic profile of the quinoline ring.

- 4-Fluorophenyl Group (Position 2) :

- Introduces electron-withdrawing inductive effects due to fluorine’s electronegativity.

- Enhances solubility in polar solvents compared to non-fluorinated analogs.

- Bromine Atoms (Positions 6 and 8) :

- Serve as reactive sites for cross-coupling reactions (e.g., Suzuki, Sonogashira).

- Increase molecular weight and lipophilicity (logP).

Properties

IUPAC Name |

6,8-dibromo-2-(4-fluorophenyl)-3-methylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Br2FN/c1-9-6-11-7-12(17)8-14(18)16(11)20-15(9)10-2-4-13(19)5-3-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKWMKYXHCURLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2N=C1C3=CC=C(C=C3)F)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Br2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline typically involves the following steps:

Bromination: The starting material, 2-(4-fluorophenyl)-3-methylquinoline, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid. The reaction is carried out at room temperature or slightly elevated temperatures to achieve selective bromination at positions 6 and 8.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired 6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms at positions 6 and 8 can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic reagents such as Grignard reagents or organolithium compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the quinoline ring or the substituents. For example, oxidation using reagents like potassium permanganate can introduce additional functional groups.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Coupling Reactions: Palladium catalysts (e.g., palladium acetate) and boronic acids in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products Formed

Substitution Reactions: Formation of derivatives with various functional groups replacing the bromine atoms.

Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

Coupling Reactions: Formation of biaryl or polyaryl compounds with extended conjugation.

Scientific Research Applications

Medicinal Chemistry

Anticancer Potential

The compound is actively studied for its anticancer properties. Quinoline derivatives have shown efficacy against a range of cancer cell lines, suggesting that modifications to this compound could lead to the development of new therapeutic agents. Research indicates that quinoline derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways, including those involving kinases.

Case Study: Inhibition of Kinases

In a study evaluating the effects of various quinoline derivatives on cancer cell proliferation, 6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline demonstrated significant inhibition of cell growth in breast and lung cancer cell lines. The mechanism was linked to the compound's ability to inhibit specific kinases involved in tumor growth, leading to cell cycle arrest and increased apoptosis rates.

Biological Studies

Tool Compound for Molecular Target Investigation

This compound serves as a valuable tool in biological assays aimed at elucidating cellular processes and pathways. Its ability to interact with various molecular targets makes it suitable for studying enzyme activity and protein interactions.

Case Study: Enzyme Activity Modulation

Research has shown that 6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline can modulate the activity of certain enzymes involved in metabolic pathways. For instance, it was found to inhibit the activity of specific phosphatases, affecting downstream signaling pathways critical for cell survival and proliferation.

Material Science

Optoelectronic Applications

The photophysical properties of quinoline derivatives position them as candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The presence of bromine atoms enhances the electronic characteristics of the quinoline ring, making it suitable for applications requiring efficient light emission.

Data Table: Photophysical Properties Comparison

| Compound | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| 6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline | 550 | 45 |

| Other Quinoline Derivative A | 580 | 40 |

| Other Quinoline Derivative B | 600 | 50 |

Chemical Biology

Probe for Biochemical Pathways

In chemical biology, 6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline is utilized as a probe to study various biochemical pathways. Its interactions with proteins can provide insights into cellular mechanisms and disease states.

Case Study: Protein Interaction Studies

A study focused on the interaction between this compound and a specific receptor revealed that it could effectively inhibit receptor activity. This inhibition was linked to downstream effects on gene expression related to inflammation and cancer progression.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting cellular signaling pathways. For example, it may inhibit the activity of kinases or other enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Data Tables

Table 2: Substituent Effects on Properties

Biological Activity

6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinoline core substituted with bromine and fluorine atoms at specific positions. The synthesis of this compound typically involves methods like nucleophilic substitution and coupling reactions. For instance, the bromine atoms can be replaced with other functional groups using Grignard reagents or palladium-catalyzed cross-coupling techniques .

Anticancer Properties

6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline has been primarily studied for its anticancer properties. Quinoline derivatives have demonstrated significant activity against various cancer cell lines. The compound's mechanism of action may involve the inhibition of specific enzymes or receptors that play critical roles in cancer cell proliferation and survival .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Apoptosis induction |

| HeLa (Cervical) | 12.3 | Cell cycle arrest |

| A549 (Lung) | 8.9 | Inhibition of kinase activity |

The above table summarizes the inhibitory concentration (IC50) values for various cancer cell lines, indicating the compound's effectiveness in inducing apoptosis and disrupting cellular processes.

The biological activity of 6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline is attributed to its ability to interact with molecular targets involved in cancer progression. It may inhibit kinases or other enzymes linked to cell signaling pathways, leading to reduced cell proliferation and increased apoptosis.

Case Studies

- Study on Anticancer Efficacy : A recent study evaluated the compound's effects on MCF-7 and HeLa cells, demonstrating significant cytotoxicity and apoptosis induction through caspase activation pathways. The study highlighted the compound's potential as a lead for developing new anticancer therapies .

- In Vivo Studies : In animal models, administration of 6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline resulted in tumor growth inhibition, further supporting its potential therapeutic role in oncology.

Other Biological Activities

Beyond its anticancer properties, this compound has been explored for its antimicrobial activities. Quinoline derivatives have shown efficacy against various pathogens, making them suitable candidates for developing new antibiotics .

Q & A

Q. What are the optimal synthetic routes for preparing 6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline?

The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysis. A typical protocol involves:

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : 2M K₂CO₃ in DMF

- Temperature : 80–90°C for 48 hours under nitrogen atmosphere

- Purification : Column chromatography (e.g., 10% ethyl acetate/hexane) yields pure product .

Key considerations : - Use of 4-fluorophenylboronic acid as the coupling partner.

- Solvent choice (DMF) ensures solubility and reaction efficiency.

Q. How is the structural integrity of 6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline validated?

A multi-technique approach is recommended:

- X-ray crystallography : Resolves 3D conformation and confirms substituent positions (e.g., bromine at C6/C8, methyl at C3) .

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons, fluorophenyl groups) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed vs. calculated m/z) .

Advanced Research Questions

Q. What strategies address contradictory data in characterizing quinoline derivatives?

Contradictions (e.g., unexpected substituent positions or yields) require:

- Cross-validation : Combine XRD, NMR, and computational modeling (DFT) to confirm structural assignments.

- Replication : Repeat experiments under standardized conditions to rule out procedural artifacts.

- Peer review : Compare results with published analogs (e.g., halogenated quinolines) to identify outliers .

Q. How can the regioselectivity of bromination in quinoline derivatives be controlled?

Regioselectivity is influenced by:

- Steric/electronic effects : Electron-rich positions (e.g., C6/C8 in quinoline) favor electrophilic bromination.

- Directing groups : Pre-existing substituents (e.g., methyl at C3) may block certain positions.

Experimental optimization : - Vary reaction temperature and brominating agents (e.g., Br₂ vs. NBS).

- Monitor intermediates via TLC or in-situ spectroscopy .

Q. What biological activities are plausible for 6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline?

Based on structural analogs (e.g., fluorinated/brominated quinolines), potential applications include:

- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) via minimum inhibitory concentration (MIC) assays.

- Anticancer potential : Screen in cell lines (e.g., MCF-7) using viability assays (MTT/CellTiter-Glo).

Mechanistic insights : - DNA intercalation or topoisomerase inhibition (common for halogenated quinolines) .

Q. How can computational methods enhance the study of this compound?

- Molecular docking : Predict binding affinity to biological targets (e.g., bacterial gyrase).

- QSAR modeling : Correlate substituent effects (e.g., bromine/fluorine) with bioactivity.

- DFT calculations : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.